molecular formula C13H11BrN2O2S B2441382 2-[2-(1,3-thiazol-2-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide CAS No. 1803587-28-1

2-[2-(1,3-thiazol-2-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide

Cat. No.: B2441382
CAS No.: 1803587-28-1
M. Wt: 339.21
InChI Key: XRYRBPWEGHHZMF-UHFFFAOYSA-N
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Description

2-[2-(1,3-thiazol-2-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide is a complex organic compound that features a thiazole ring and an isoindole-dione structure

Properties

IUPAC Name

2-[2-(1,3-thiazol-2-yl)ethyl]isoindole-1,3-dione;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S.BrH/c16-12-9-3-1-2-4-10(9)13(17)15(12)7-5-11-14-6-8-18-11;/h1-4,6,8H,5,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYRBPWEGHHZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC=CS3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,3-thiazol-2-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide typically involves the reaction of 2-thiazolyl ethylamine with phthalic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as toluene or xylene, and the mixture is heated to reflux. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,3-thiazol-2-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction can yield thiazolidines .

Scientific Research Applications

2-[2-(1,3-thiazol-2-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(1,3-thiazol-2-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This compound may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

  • 2-thiazolyl ethylamine
  • Phthalic anhydride derivatives
  • Thiazole-based compounds

Uniqueness

2-[2-(1,3-thiazol-2-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide is unique due to its combined structural features of thiazole and isoindole-dione, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .

Biological Activity

2-[2-(1,3-thiazol-2-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide is a complex organic compound characterized by its unique structural features, which include a thiazole ring and an isoindole-dione moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

  • IUPAC Name : 2-[2-(1,3-thiazol-2-yl)ethyl]isoindole-1,3-dione; hydrobromide
  • Molecular Formula : C13H11BrN2O2S
  • Molecular Weight : 339.21 g/mol
  • CAS Number : 1803587-28-1

Synthesis

The synthesis of this compound typically involves the reaction of 2-thiazolyl ethylamine with phthalic anhydride under controlled conditions, often using organic solvents like toluene or xylene. The reaction is performed at elevated temperatures and subsequently purified through recrystallization or chromatography.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. For instance, derivatives of thiazole have been shown to possess potent antibacterial effects against various strains of bacteria. The specific compound has been explored for its potential as an antimicrobial agent, with studies suggesting it may inhibit the growth of both gram-positive and gram-negative bacteria due to its ability to disrupt bacterial cell wall synthesis .

Antitumor Activity

The compound has also been investigated for its antitumor potential. Studies have demonstrated that thiazole-containing compounds can induce apoptosis in cancer cells. For example, certain derivatives have shown IC50 values indicating effective cytotoxicity against human cancer cell lines, such as A431 (human epidermoid carcinoma) and U251 (human glioblastoma). The presence of the thiazole moiety is critical for enhancing the antitumor activity by interacting with cellular targets involved in cancer progression .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors involved in cellular signaling pathways.

Structure-Activity Relationship (SAR)

The structure of the compound plays a vital role in its biological activity. The thiazole ring's position and substituents can significantly influence its interaction with biological targets. For instance:

  • Compounds with electron-donating groups at specific positions on the phenyl ring have shown enhanced cytotoxicity.
  • Variations in the isoindole structure can affect solubility and bioavailability, impacting overall efficacy .

Comparative Analysis

Compound NameBiological ActivityIC50 (µg/mL)
2-[2-(1,3-thiazol-2-yl)ethyl]-2,3-dihydro-1H-isoindoleAntimicrobialTBD
Thiazole Derivative AAntitumor1.61 ± 1.92
Thiazole Derivative BAntitumor1.98 ± 1.22

Note: TBD = To Be Determined based on further research findings.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at MDPI evaluated various thiazole derivatives against common bacterial strains. The results indicated that compounds with structural similarities to 2-[2-(1,3-thiazol-2-yl)ethyl]-2,3-dihydro-1H-isoindole demonstrated significant growth inhibition against Staphylococcus aureus and Escherichia coli .

Case Study 2: Antitumor Activity

In another investigation focusing on the anticancer properties of thiazole derivatives, it was found that the presence of a methoxy group on the phenyl ring greatly enhanced the cytotoxic effects against Jurkat cells (a model for leukemia). This study underscored the importance of molecular modifications in optimizing therapeutic efficacy .

Q & A

Basic: What are the recommended synthetic routes for preparing 2-[2-(1,3-thiazol-2-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide?

Methodological Answer:
The synthesis typically involves coupling a phthalimide intermediate with a thiazole-containing moiety. For example:

  • Step 1: React phthalic anhydride with an amine (e.g., ethylenediamine) to form the isoindole-1,3-dione core .
  • Step 2: Introduce the thiazole group via alkylation or nucleophilic substitution. Evidence from analogous compounds suggests using benzoyl chloride derivatives or coupling agents (e.g., DCC) under reflux in aprotic solvents like DMF .
  • Hydrobromide Formation: Treat the free base with HBr in a polar solvent (e.g., ethanol) to precipitate the hydrobromide salt.

Key quality checks include monitoring reaction progress via TLC and verifying purity through elemental analysis .

Basic: How should researchers characterize the compound’s structural and chemical purity?

Methodological Answer:

  • Spectroscopy: Use 1^1H/13^{13}C NMR to confirm the isoindole-dione and thiazole moieties. Peaks at δ 7.8–8.2 ppm (aromatic protons) and δ 4.5–5.0 ppm (ethyl bridge) are diagnostic .
  • IR Spectroscopy: Look for C=O stretches (~1700 cm1^{-1}) from the isoindole-dione and C-N stretches (~1250 cm1^{-1}) from the thiazole .
  • HPLC/MS: Employ reverse-phase HPLC with a C18 column and MS detection to confirm molecular ion peaks (e.g., [M+H]+^+ and bromide counterion verification) .

Basic: What are the critical stability considerations for this compound during storage?

Methodological Answer:

  • Moisture Sensitivity: Store in a desiccator under inert gas (N2_2/Ar) due to hygroscopicity of the hydrobromide salt .
  • Temperature: Avoid prolonged exposure to >25°C; degradation studies suggest stability for ≥6 months at –20°C .
  • Light Sensitivity: Use amber vials to prevent photodegradation of the thiazole ring .

Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts?

Methodological Answer:

  • Design of Experiments (DoE): Apply factorial designs to screen variables (e.g., solvent polarity, temperature, catalyst loading). For example, optimize coupling reactions using a central composite design to balance reaction time (3–5 hours) and temperature (80–110°C) .
  • Byproduct Mitigation: Add scavengers (e.g., molecular sieves) to absorb excess HBr or water. Use column chromatography (silica gel, eluent: ethyl acetate/hexane) for purification .

Advanced: What computational tools are effective in predicting reactivity or designing derivatives?

Methodological Answer:

  • Reaction Path Search: Utilize quantum chemical software (e.g., Gaussian, ORCA) to model transition states and intermediates. Evidence highlights success in predicting acylation sites using Fukui indices .
  • Molecular Docking: For biological studies, dock the compound into target proteins (e.g., kinases) using AutoDock Vina. Focus on thiazole’s π-π stacking and isoindole-dione’s hydrogen bonding .

Advanced: How can researchers investigate the compound’s biological activity and mechanism?

Methodological Answer:

  • In Vitro Assays: Screen against enzyme targets (e.g., proteases) using fluorescence-based assays. The thiazole moiety may act as a metal chelator, while the isoindole-dione could inhibit ATP-binding pockets .
  • Cellular Uptake: Use LC-MS/MS to quantify intracellular concentrations in cell lines (e.g., HEK293). Compare with analogs to assess structure-activity relationships (SAR) .

Advanced: How should contradictory data (e.g., varying IC50_{50}50​ values) be resolved?

Methodological Answer:

  • Source Analysis: Check purity (HPLC, elemental analysis) and assay conditions (buffer pH, DMSO concentration). For example, DMSO >1% can destabilize the hydrobromide salt .
  • Replicate Studies: Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding affinity. Apply statistical tests (e.g., ANOVA) to identify outliers .

Advanced: What challenges arise in scaling up synthesis, and how are they addressed?

Methodological Answer:

  • Reactor Design: Optimize heat dissipation using jacketed reactors for exothermic steps (e.g., HBr addition). Industrial-scale routes may require continuous-flow systems to enhance mixing .
  • Purification at Scale: Replace column chromatography with recrystallization (solvent: ethanol/water) or centrifugal partition chromatography .

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